molecular formula C8H13NO3 B13499085 1-(N-methylacetamido)cyclobutane-1-carboxylic acid

1-(N-methylacetamido)cyclobutane-1-carboxylic acid

Cat. No.: B13499085
M. Wt: 171.19 g/mol
InChI Key: ZGQXBAGXOWLHFE-UHFFFAOYSA-N
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Description

1-(N-methylacetamido)cyclobutane-1-carboxylic acid is a compound characterized by a cyclobutane ring attached to a carboxylic acid group and an N-methylacetamido group

Preparation Methods

The synthesis of 1-(N-methylacetamido)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(N-methylacetamido)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.

Scientific Research Applications

1-(N-methylacetamido)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(N-methylacetamido)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The cyclobutane ring and the N-methylacetamido group play crucial roles in its binding affinity and specificity .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

1-[acetyl(methyl)amino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-6(10)9(2)8(7(11)12)4-3-5-8/h3-5H2,1-2H3,(H,11,12)

InChI Key

ZGQXBAGXOWLHFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1(CCC1)C(=O)O

Origin of Product

United States

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